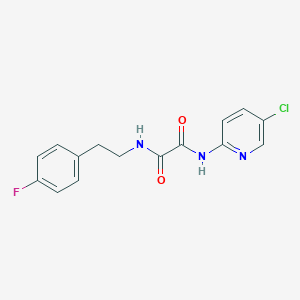
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide, commonly referred to as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a member of the oxalamide family, which is known for its diverse range of biological activities, including antitumor, antiviral, and antibacterial properties.
科学研究应用
CPOP has been extensively studied for its potential applications in various fields, including drug discovery, bioimaging, and material science. In drug discovery, CPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process. In bioimaging, CPOP has been used as a fluorescent probe for imaging live cells and tissues due to its high photostability and low cytotoxicity. In material science, CPOP has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks.
作用机制
The mechanism of action of CPOP is not fully understood, but it is believed to act by inhibiting various cellular processes, including DNA replication and protein synthesis. CPOP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the influenza virus replication process by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes, including DNA polymerase and viral polymerase. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against the influenza virus.
实验室实验的优点和局限性
One of the advantages of using CPOP in lab experiments is its high purity and stability, which makes it suitable for various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of CPOP. One potential direction is to further investigate its antitumor and antiviral activities and optimize its structure for increased potency and selectivity. Another direction is to explore its potential applications in material science, particularly in the synthesis of functionalized polymers and metal-organic frameworks. Additionally, the use of CPOP as a fluorescent probe for bioimaging could be further explored for its potential in diagnostic and therapeutic applications.
合成方法
The synthesis of CPOP involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-fluorophenethylamine to form N-(5-chloropyridin-2-yl)-N-(4-fluorophenethyl)amine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide. The synthesis method of CPOP has been optimized to produce high yields and purity, making it suitable for various applications.
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-3-6-13(19-9-11)20-15(22)14(21)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSLUKHBTLWBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)
![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)
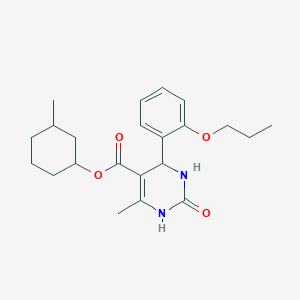
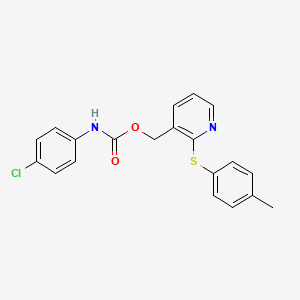

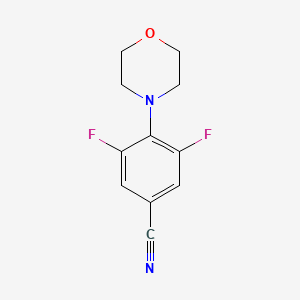
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)
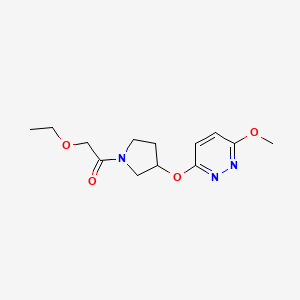
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)